1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol
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Description
1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol is a useful research compound. Its molecular formula is C16H16ClN5O2 and its molecular weight is 345.79. The purity is usually 95%.
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Biological Activity
The compound 1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C17H16ClN7, with a molecular weight of 353.81 g/mol. The structural features include a chlorophenyl group and a pyrazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Wei et al. (2022) | A549 (lung cancer) | 26 | Induction of apoptosis |
Li et al. (2022) | HCT116 (colon cancer) | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
Bouabdallah et al. (2022) | Hep-2 (laryngeal cancer) | 3.25 | Cytotoxicity through cell cycle arrest |
These studies suggest that the compound exhibits significant cytotoxic effects across various cancer cell lines, with mechanisms involving apoptosis and kinase inhibition.
Anti-inflammatory Activity
The pyrazole derivatives have also been investigated for their anti-inflammatory properties. For instance, compounds similar to the one discussed have shown promise in reducing inflammation markers in vitro and in vivo. The exact mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Case Study 1: Antitumor Efficacy
In a study conducted by Kumar et al., several derivatives of pyrazole were synthesized and tested against multiple cancer cell lines. The compound demonstrated potent antitumor activity with an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead candidate for further development in cancer therapy.
Case Study 2: Mechanistic Insights
Research by Sun et al. provided insights into the mechanism of action of similar pyrazole compounds. The study indicated that these compounds could disrupt cell cycle progression at specific phases, leading to increased apoptosis in cancer cells.
Properties
IUPAC Name |
[1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1,2,4-triazol-3-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-10-7-11(2)22(19-10)16(24)15-18-9-21(20-15)8-14(23)12-3-5-13(17)6-4-12/h3-7,9,14,23H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCIXBVTONEGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=NN(C=N2)CC(C3=CC=C(C=C3)Cl)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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